molecular formula C14H10ClN5S B13970442 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B13970442
M. Wt: 315.8 g/mol
InChI Key: WPWJLUJUSCXWKC-UHFFFAOYSA-N
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Description

1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- is a heterocyclic compound that combines the structural features of imidazo[4,5-b]pyridine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase by forming hydrogen bonds and hydrophobic interactions with the active site residues.

    Signal Transduction: It may interfere with signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-imidazo[4,5-b]pyridine
  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine

Uniqueness

1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- is unique due to its combined structural features of imidazo[4,5-b]pyridine and benzimidazole, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H10ClN5S/c15-8-5-11-13(16-6-8)20-14(19-11)21-7-12-17-9-3-1-2-4-10(9)18-12/h1-6H,7H2,(H,17,18)(H,16,19,20)

InChI Key

WPWJLUJUSCXWKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=C(C=N4)Cl

Origin of Product

United States

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